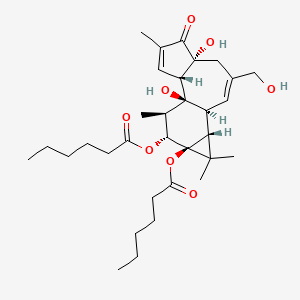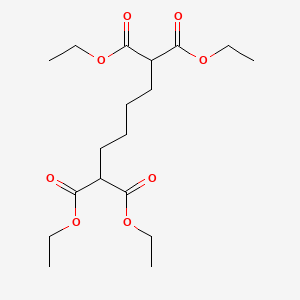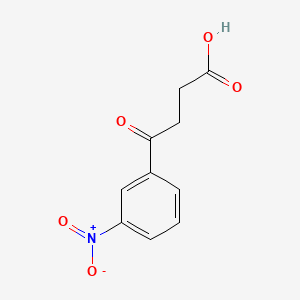
3-羟基-2-苯基喹唑啉-4(3H)-酮
描述
3-Hydroxy-2-phenyl-4(1H)-quinolinones are aza-analogues of flavones, compounds known for their wide range of biological activity . They have been studied as inhibitors of topoisomerase, gyrase, and IMPDH .
Chemical Reactions Analysis
These quinolinones have been studied in the context of their inhibitory effects on topoisomerase, gyrase, and IMPDH . The specific chemical reactions involved in these processes are not detailed in the search results.科学研究应用
抗菌和抗微生物特性
3-羟基-2-苯基喹唑啉-4(3H)-酮及其衍生物表现出显著的抗菌和抗微生物活性。Nanda等人(2007)的研究合成了3-(芳基亚亚甲基氨基)-2-苯基喹唑啉-4(3H)-酮,显示出对革兰氏阳性和阴性细菌均有增强的抗菌活性。这表明这些化合物在开发新的抗菌剂中具有潜在用途 (Nanda, Ganguli, & Chakraborty, 2007)。Kumar等人(2010)还报道了3-(苄亚甲基氨基)-2-苯基喹唑啉-4(3H)-酮的席夫碱合成,对包括单纯疱疹病毒和牛痘病毒在内的多种病毒表现出抗病毒活性 (Kumar, Ganguly, Veerasamy, & De Clercq, 2010)。
腐蚀抑制
Errahmany等人(2020)的研究发现,包括3-羟基-2-苯基喹唑啉-4(3H)-酮在内的喹唑啉酮衍生物对酸性环境中的低碳钢具有有效的腐蚀抑制作用。这种应用在工业环境中对保护金属表面免受腐蚀至关重要 (Errahmany, Rbaa, Abousalem, Tazouti, Galai, El Kafssaoui, Touhami, Lakhrissi, & Touir, 2020)。
抗炎和镇痛效果
Hunoor等人(2010)合成了1,2-二氢喹唑啉-4(3H)-酮的衍生物,并研究了其抗炎和镇痛活性。研究发现,该化合物具有中等抗炎效果,并在与金属离子络合后表现出增强的镇痛活性,暗示了在制药应用中的潜力 (Hunoor, Patil, Badiger, Vadavi, Gudasi, Magannavar, & Muchandi, 2010)。
光化学和发光特性
Kim等人(2018)研究了3-苯基喹唑啉-4(3H)-酮的光化学和发光特性。他们发现某些衍生物表现出双重发射和可逆的光/热E-Z异构化,表明在材料科学和光子学中具有潜在应用 (Kim, Ovchinnikova, Nosova, Rusinov, & Charushin, 2018)。
抗氧化特性
Mravljak等人(2021)的研究合成并评估了2-取代喹唑啉-4(3H)-酮的抗氧化特性。他们发现,特定的衍生物,特别是那些带有羟基的衍生物,表现出强大的抗氧化活性,暗示了潜在的健康益处 (Mravljak, Slavec, Hrast, & Sova, 2021)。
催化应用
Dar等人(2013)的研究探讨了杂多酸-黏土纳米复合材料作为合成2,3-二氢喹唑啉酮的催化剂。研究突出了这些催化剂在以经济有效和环保的方式合成各种衍生物,包括3-羟基-2-苯基喹唑啉-4(3H)-酮的效率 (Dar, Sahu, Patidar, Sharma, Mupparapu, Vyas, Maity, Sharma, & Singh, 2013)。
作用机制
属性
IUPAC Name |
3-hydroxy-2-phenylquinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c17-14-11-8-4-5-9-12(11)15-13(16(14)18)10-6-2-1-3-7-10/h1-9,18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIMZZMIFKADVDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20326037 | |
| Record name | 3-Hydroxy-2-phenylquinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20326037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>35.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47194327 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-hydroxy-2-phenylquinazolin-4(3H)-one | |
CAS RN |
5319-72-2 | |
| Record name | NSC522958 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522958 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Hydroxy-2-phenylquinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20326037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















